molecular formula C20H19FN2O3 B14981992 N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)propanamide

N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)propanamide

Katalognummer: B14981992
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: RVMGNELIEQZAKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)propanamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)propanamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Ethoxylation: The quinoline core is then ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.

    Formation of the Propanamide Moiety: The 4-fluorophenoxy group is introduced via a nucleophilic substitution reaction with 4-fluorophenol and 2-bromopropanamide in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Various nucleophiles, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action of N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)propanamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Fluorophenoxy Derivatives: Compounds like fluoxetine, which is used as an antidepressant.

Uniqueness

N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)propanamide is unique due to its specific combination of the quinoline core with the ethoxy and fluorophenoxy groups, which may confer distinct biological activities and chemical properties.

Eigenschaften

Molekularformel

C20H19FN2O3

Molekulargewicht

354.4 g/mol

IUPAC-Name

N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C20H19FN2O3/c1-3-25-18-11-10-17(16-5-4-12-22-19(16)18)23-20(24)13(2)26-15-8-6-14(21)7-9-15/h4-13H,3H2,1-2H3,(H,23,24)

InChI-Schlüssel

RVMGNELIEQZAKA-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC=C(C=C3)F)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.